molecular formula C14H12N4 B14078136 Ethenetricarbonitrile, (2,4,6-trimethylanilino)- CAS No. 23957-72-4

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-

Cat. No.: B14078136
CAS No.: 23957-72-4
M. Wt: 236.27 g/mol
InChI Key: WKZSXUIEPPHMAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, typically involves the reaction of 2,4,6-trimethylaniline with ethenetricarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, include other ethenetricarbonitrile derivatives with different substituents on the anilino group. Examples include:

Uniqueness

Ethenetricarbonitrile, (2,4,6-trimethylanilino)-, is unique due to the presence of the trimethylanilino group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

23957-72-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-(2,4,6-trimethylanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C14H12N4/c1-9-4-10(2)14(11(3)5-9)18-13(8-17)12(6-15)7-16/h4-5,18H,1-3H3

InChI Key

WKZSXUIEPPHMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=C(C#N)C#N)C#N)C

Origin of Product

United States

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